2,4,6-Trimethyl-5-nitrobenzene-d11

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

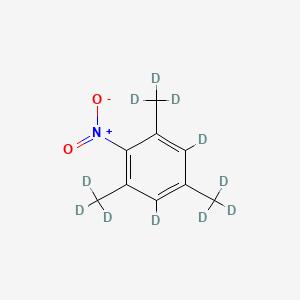

2,4,6-Trimethyl-5-nitrobenzene-d11 is a deuterated compound with the molecular formula C9D11NO2 and a molecular weight of 176.26 g/mol . This compound is primarily used in scientific research, particularly in the fields of chemistry and biochemistry, due to its isotopic labeling which aids in various analytical techniques.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trimethyl-5-nitrobenzene-d11 typically involves the nitration of mesitylene (1,3,5-trimethylbenzene) using a mixture of nitric acid and sulfuric acid. The deuterium labeling is achieved through the use of deuterated reagents or by exchange reactions in deuterated solvents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents is crucial for maintaining the isotopic labeling .

Análisis De Reacciones Químicas

Types of Reactions

2,4,6-Trimethyl-5-nitrobenzene-d11 undergoes various chemical reactions, including:

Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

Oxidation: 2,4,6-Trimethyl-5-nitrobenzoic acid.

Reduction: 2,4,6-Trimethyl-5-aminobenzene-d11.

Substitution: Various halogenated derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

2,4,6-Trimethyl-5-nitrobenzene-d11 is widely used in scientific research due to its isotopic labeling. Some of its applications include:

Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

Biology: Employed in metabolic studies to trace biochemical pathways.

Medicine: Utilized in drug development and pharmacokinetic studies to understand the metabolism of pharmaceutical compounds.

Industry: Applied in the production of specialty chemicals and materials where isotopic labeling is required.

Mecanismo De Acción

The mechanism of action of 2,4,6-Trimethyl-5-nitrobenzene-d11 is primarily related to its role as an isotopic label. The deuterium atoms in the compound replace hydrogen atoms, which allows for the tracking of the compound in various chemical and biological processes. This isotopic labeling does not significantly alter the chemical properties of the compound but provides a means to study molecular interactions and pathways.

Comparación Con Compuestos Similares

Similar Compounds

2,4,6-Trimethyl-5-nitrobenzene: The non-deuterated version of the compound.

2,4,6-Trimethylbenzene: Lacks the nitro group.

2,4,6-Trinitrotoluene (TNT): Contains three nitro groups instead of one.

Uniqueness

2,4,6-Trimethyl-5-nitrobenzene-d11 is unique due to its deuterium labeling, which makes it particularly useful in NMR spectroscopy and other analytical techniques. This isotopic labeling provides a distinct advantage in tracing and studying the compound in complex chemical and biological systems .

Actividad Biológica

2,4,6-Trimethyl-5-nitrobenzene-d11 (CAS Number: 1126138-12-2) is a deuterated derivative of 2,4,6-trimethyl-5-nitrobenzene. This compound is notable for its applications in various fields, including pharmacology and environmental science. The biological activity of this compound is primarily studied in relation to its effects on cellular processes and its potential as a tracer in biochemical research.

- Molecular Formula : C9D11NO2

- Molecular Weight : 176.26 g/mol

- Structure : The compound features a nitro group (-NO2) and three methyl groups (-CH3) attached to a benzene ring, with deuterium isotopes replacing hydrogen atoms.

The biological activity of this compound is influenced by its structural characteristics. The nitro group is known to be a significant contributor to the compound's reactivity and potential toxicity. Nitroaromatic compounds can undergo metabolic reduction in biological systems, leading to the formation of reactive intermediates that may interact with cellular macromolecules such as DNA and proteins.

Toxicological Studies

Research has indicated that nitroaromatic compounds can exhibit cytotoxic effects. For instance:

- Cell Viability : In vitro studies demonstrate that exposure to nitro compounds can lead to decreased cell viability in various cell lines due to oxidative stress and DNA damage.

- Genotoxicity : Nitro derivatives have been shown to induce mutations and chromosomal aberrations in bacterial and mammalian cells, suggesting a potential risk for carcinogenicity.

Case Studies

-

Environmental Impact Study

- A study investigated the degradation of nitroaromatic compounds in soil and water environments. It was found that this compound could serve as a tracer for understanding the biotransformation processes in microbial communities.

- Findings : The compound was effectively degraded by specific bacterial strains, highlighting its potential use in bioremediation efforts.

-

Pharmacological Research

- In pharmacological studies, deuterated compounds like this compound are often used to trace metabolic pathways due to their distinct mass signatures.

- Results : The compound was tracked through metabolic pathways in animal models, providing insights into the metabolism of nitroaromatic drugs.

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

1,3-dideuterio-5-nitro-2,4,6-tris(trideuteriomethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6-4-7(2)9(10(11)12)8(3)5-6/h4-5H,1-3H3/i1D3,2D3,3D3,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCEKDQTVGHRSNS-JXCHDVSKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)[N+](=O)[O-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[N+](=O)[O-])C([2H])([2H])[2H])[2H])C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.